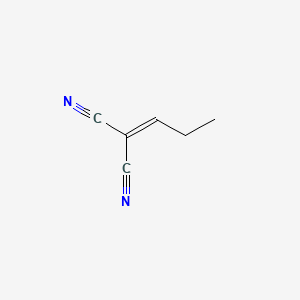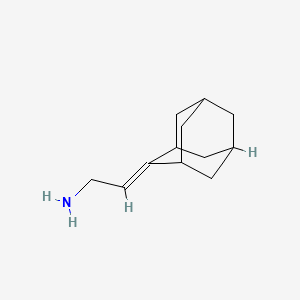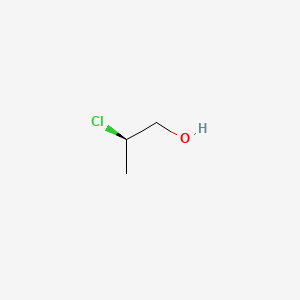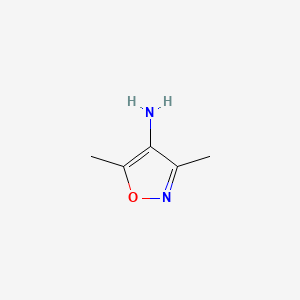
2-Benzylidene-1h-indene-1,3(2h)-dione
Übersicht
Beschreibung
2-Benzylidene-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a benzylidene group attached to the indene-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione can be achieved through a cascade reaction involving 1,1-eneamines and benzylidene-1H-indene-1,3(2H)-diones. This reaction is typically carried out in ethanol media, where the targeted compounds are efficiently obtained by simple filtration without any further post-treatment . The reaction involves the construction of C-C and C-N bonds in a one-step cascade process. Additionally, when 1,4-dioxane is used as a solvent and the mixture is refluxed for about 12 hours, indenopyridine compounds are produced .
Industrial Production Methods
The mild temperature, atom economy, and high yields of the reaction make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with various functional groups replacing the benzylidene group.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its reactive functional groups. The benzylidene group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylidene-1H-indene-1,3-dione: Lacks the 2H designation but has a similar core structure.
1-Benzylidene-2H-indene-1,3-dione: Differently substituted indene derivative.
3-Benzylidene-1H-indene-1,2-dione: Another positional isomer with a different substitution pattern.
Uniqueness
2-Benzylidene-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the benzylidene group at the 2-position.
Eigenschaften
IUPAC Name |
2-benzylideneindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPFEWFKYKJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285409 | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-33-9 | |
| Record name | NSC41694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYLIDENE-1,3-INDANDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic applications of 2-Benzylidene-1H-indene-1,3(2H)-dione derivatives highlighted in recent research?
A1: this compound derivatives, also known as benzylidene-1H-indene-1,3(2H)-diones (BIDs), have been explored as building blocks for synthesizing various heterocyclic compounds. Recent research demonstrates their use in creating:
- Indenodihydropyridines: BIDs react with 1,1-eneamines in ethanol through a cascade reaction involving C-C and C-N bond formation to yield indenodihydropyridines. This method is advantageous due to its mild reaction conditions, atom economy, and high yields. []
- Indenopyridines: When the reaction between BIDs and 1,1-eneamines is carried out in 1,4-dioxane under reflux, indenopyridines are formed. This highlights the impact of solvent and temperature on product selectivity in these reactions. []
- Bis(4H-chromene-3-carbonitrile) derivatives: While not directly used in the synthesis, bis(2-benzylidene-1H-indene)-1,3-(2H)-dione derivatives can be obtained as major products when bis(arylidenemalononitriles) react with indandione. This reaction pathway offers a potential route for synthesizing complex bis-chromene derivatives. []
Q2: What biological activities have been investigated for compounds synthesized using this compound derivatives?
A2: Research indicates that some compounds derived from this compound exhibit promising biological activities. Specifically:
- Anti-influenza virus activity: Novel bis(4H-chromene-3-carbonitrile) derivatives, synthesized with bis(2-benzylidene-1H-indene)-1,3-(2H)-dione as a byproduct, have been investigated for their activity against the H5N1 influenza virus. [] This finding suggests the potential of these derivatives as lead compounds for developing novel antiviral agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)








